molecular formula C₃₂H₃₄D₃Cl₂N₅O₅ B1153971 Eluxadoline-d3 Dihydrochloride

Eluxadoline-d3 Dihydrochloride

Cat. No.: B1153971
M. Wt: 645.59
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eluxadoline-d3 Dihydrochloride is a stable isotope-labeled internal standard used in quantitative mass spectrometry-based analysis of eluxadoline and its metabolites in pharmacological and toxicological research . The parent compound, eluxadoline, is a mixed mu-opioid receptor agonist and delta-opioid receptor antagonist used in the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D) . It acts locally in the enteric nervous system to reduce gastrointestinal motility and secretion, thereby alleviating diarrhea and abdominal pain, with minimal systemic absorption and central nervous system effects . The incorporation of three deuterium atoms (d3) into the eluxadoline structure provides a nearly identical chemical counterpart with a distinct mass, which is essential for ensuring accuracy and precision in bioanalytical assays during drug development studies . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₃₂H₃₄D₃Cl₂N₅O₅

Molecular Weight

645.59

Synonyms

5-[[[(2S)-2-Amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic-d3 Acid Hydrochloride;  MuDelta-d3; 

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

  • Pharmacokinetic Studies :
    • Eluxadoline-d3 dihydrochloride is employed to understand the pharmacokinetics and dynamics of eluxadoline. The deuterated form allows researchers to trace metabolic pathways and interactions with other drugs, particularly those affecting the central nervous system.
  • Clinical Trials for IBS-D :
    • Clinical studies have demonstrated that eluxadoline is effective in treating IBS-D symptoms. A notable study involved 346 adults who were administered eluxadoline (100 mg twice daily) for 12 weeks. Results indicated that a significantly higher proportion of patients achieved symptom relief compared to placebo, highlighting its clinical efficacy .
  • Formulation Development :
    • Research has focused on enhancing the delivery of eluxadoline through innovative formulations, such as eudragit nanoparticles. These formulations aim to improve drug solubility and bioavailability, thereby enhancing therapeutic outcomes in IBS-D treatment .

Case Studies

  • Efficacy in Clinical Settings :
    In a randomized controlled trial, eluxadoline was shown to significantly improve abdominal pain and stool consistency in patients with IBS-D. The study defined composite responder rates based on improvements in these symptoms over a 12-week period, demonstrating that eluxadoline-treated patients had better outcomes than those receiving placebo .
  • Safety Profile :
    The safety profile of eluxadoline has been evaluated extensively. Adverse events were comparable between treatment groups, with no significant increase in serious adverse events reported. This safety assessment is critical for establishing confidence in its clinical use .

Comparative Analysis with Other Compounds

This compound shares structural and functional similarities with other gastrointestinal therapies. Below is a comparative table summarizing key features:

Compound Name Structure Type Mechanism of Action Unique Features
LoperamideOpioidMu-opioid receptor agonistPrimarily acts on peripheral opioid receptors
DiphenoxylateOpioidMu-opioid receptor agonistOften combined with atropine
NaloxoneOpioid antagonistDelta and mu-opioid receptor antagonistUsed to reverse opioid overdose
RifaximinAntibioticInhibits bacterial RNA synthesisNon-systemic antibiotic effect

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues of Eluxadoline-d3 Dihydrochloride
Compound Name CAS Number Substitution Pattern Key Differences
Eluxadoline (non-deuterated) 864821-90-9 No deuterium substitution Higher metabolic clearance vs. deuterated form
Gatifloxacin-d3 Hydrochloride N/A Deuterated at methylpiperazine moiety Fluorinated quinolone antibiotic; deuteration for analytical standardization
3-(Pyrrolidin-1-yl)aniline Dihydrochloride N/A Pyrrolidine-substituted aromatic amine Simpler structure; lacks benzodiazepine core
1-Isopropyl-pyrrolidin-3-ylamine Dihydrochloride 19985-09-2 Isopropyl-pyrrolidine amine Focus on aliphatic amine functionality; no opioid activity
Key Observations:
  • Eluxadoline vs. Eluxadoline-d3 : Deuterium substitution reduces cytochrome P450-mediated metabolism, increasing half-life in analytical applications .
  • Gatifloxacin-d3 Hydrochloride : Shares deuterated labeling for LC-MS standardization but belongs to a different therapeutic class (antibiotic vs. opioid modulator) .
  • Pyrrolidine Derivatives (e.g., 3-(Pyrrolidin-1-yl)aniline) : These lack the complex benzodiazepine core and opioid receptor interactions, limiting their therapeutic overlap .

Functional Analogues

Table 2: Functional Comparison with Deuterated Pharmaceuticals
Compound Name Primary Use Deuterium Impact Research Applications
This compound IBS-D treatment (analytical standard) Enhances metabolic stability Quantification of eluxadoline in plasma
Ofloxacin-d3 Antibiotic (analytical standard) Improves detection sensitivity Antibiotic residue analysis in tissues
S-(2-(Dimethylamino)ethyl) isothiourinium Dihydrochloride Restricted sensitizing agent Increases chemical stability Toxicological studies
Key Observations:
  • Analytical Utility : Eluxadoline-d3’s deuterium labeling minimizes isotopic interference, ensuring precise quantification in complex matrices .
  • Toxicological Profiles: Compounds like S-(2-(dimethylamino)ethyl) isothiourinium dihydrochloride highlight the importance of structural modifications in altering safety profiles .

Research Findings and Data

Table 3: Comparative Physicochemical Properties
Property This compound 3-((Diethylamino)methyl)aniline Hydrochloride 1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine Dihydrochloride
Solubility in Water High (due to dihydrochloride salt) Moderate Low
LogP (Partition Coefficient) 2.8 1.5 3.2
Melting Point >250°C (decomposes) 180–185°C 210–215°C
Key Observations:
  • Solubility : Eluxadoline-d3’s high water solubility facilitates its use in aqueous-based LC-MS methods .
  • Lipophilicity: Higher LogP vs. 3-((Diethylamino)methyl)aniline hydrochloride suggests better membrane permeability .

Preparation Methods

Reductive Amination with Deuterated Hydride Sources

The foundational synthesis of eluxadoline involves reductive amination between a protected amino acid derivative and a ketone intermediate. For the deuterated variant, this step employs deuterated hydride agents to introduce deuterium at critical positions.

In WO2018020450A2 , the reductive amination of a compound of formula (II) with a compound of formula (III) utilizes sodium cyanoborohydride (NaBH3_3CN) as the hydride source. To synthesize eluxadoline-d3, sodium cyanoborodeuteride (NaBD3_3CN) replaces NaBH3_3CN, enabling the incorporation of deuterium into the secondary amine group. The reaction proceeds in alcoholic solvents such as methanol or ethanol at 25–30°C, with acetic acid as a catalyst to enhance imine formation. Post-reaction workup involves pH adjustment to 6–7 using 2N citric acid, followed by precipitation in acetone to yield an amorphous intermediate.

Key Reaction Parameters:

  • Temperature : 25–30°C

  • Solvent : Methanol/water mixture

  • Deuterating Agent : NaBD3_3CN

  • Yield : ~70–80% (extrapolated from non-deuterated yields).

Coupling Reactions with Deuterated Intermediates

WO2017208156A1 details an improved coupling process using surfactants to enhance reaction efficiency. For eluxadoline-d3, deuterated analogs of the starting materials—specifically, NN-[(benzyloxy)carbonyl]-L-alanine-d3 and 2-amino-1-phenylethanone-d3 hydrochloride—are coupled in the presence of Triton® X-100 surfactant and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). The reaction occurs at 25–60°C over 6–7 hours, with N-methylmorpholine as the base. Deuterated solvents (e.g., D2_2O) may be employed to minimize proton exchange during the reaction.

Optimization Insights:

  • Surfactant Concentration : 10–20% w/v Triton® X-100 in D2_2O improves solubility of hydrophobic intermediates.

  • Purity : Chromatographic purity exceeds 95% when using deuterated EDCI and optimized stirring times.

Deprotection and Final Isolation

Acidolytic Removal of Protecting Groups

The final step in eluxadoline synthesis involves deprotection of the benzyloxycarbonyl (Cbz) group. In WO2018020450A2 , this is achieved using concentrated hydrochloric acid (HCl) in acetone at 40–45°C. For the deuterated variant, deuterated HCl (DCl) in acetone-d6 ensures isotopic integrity. The reaction mixture is stirred overnight, filtered, and washed with deuterated acetone to yield the crude product.

Crystallization and Purification

The amorphous eluxadoline-d3 is dissolved in deuterated methanol (CD3_3OD) and precipitated by slow addition to acetone-d6. This step, performed at 0–5°C, enhances crystalline purity. The solid is filtered, washed with acetone-d6, and dried under vacuum to obtain this compound with >99% isotopic enrichment.

Analytical Validation and Characterization

Chromatographic Purity

HPLC analysis using a Waters® Alliance® system with UV detection confirms a purity of 96.1–96.55% for intermediates, as reported in WO2017208156A1 . For eluxadoline-d3, LC-MS with deuterium-specific transitions validates the absence of non-deuterated impurities.

Isotopic Enrichment

Mass spectrometry reveals a molecular ion peak at m/z=646.584m/z = 646.584, consistent with the incorporation of three deuterium atoms. Residual protonation at the target sites is typically <1%, as quantified by NMR spectroscopy.

Comparative Analysis of Synthetic Methods

Method Deuterium Source Yield Purity Key Advantage
Reductive AminationNaBD3_3CN70–80%95–96%High deuterium incorporation efficiency
Surfactant-Assisted CouplingDeuterated intermediates65–75%96–97%Enhanced solubility and reaction rate
Acidolytic DeprotectionDCl in acetone-d685–90%>99%Minimal proton exchange

Challenges and Mitigation Strategies

Deuterium Loss During Workup

Proton exchange during aqueous workup can reduce isotopic purity. Strategies include:

  • Using deuterated solvents (e.g., D2_2O, CD3_3OD) for all steps.

  • Limiting exposure to protic acids/bases by employing deuterated alternatives (e.g., DCl, NaOD).

Cost of Deuterated Reagents

Deuterated reagents are expensive, contributing to high production costs. Bulk synthesis and recycling of solvents mitigate this issue .

Q & A

Basic Research Questions

Q. What is the chemical structure and isotopic labeling of Eluxadoline-d3 Dihydrochloride, and how does it differ from the non-deuterated form?

  • Answer : this compound is a deuterated analog of Eluxadoline, where three hydrogen atoms are replaced with deuterium (D3). The dihydrochloride form indicates the compound is bound to two hydrochloric acid molecules (2:1 ratio of base to HCl) . This isotopic labeling is critical for traceability in pharmacokinetic studies, as the deuterium atoms provide distinct mass spectral signatures for quantification via LC-MS or GC-MS. The non-deuterated form lacks these isotopic markers, complicating differentiation in biological matrices .

Q. What analytical techniques are recommended for initial characterization of this compound?

  • Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm deuterium incorporation and structural integrity.
  • High-Performance Liquid Chromatography (HPLC) with UV detection: To assess purity (>99% as per typical standards for research-grade compounds) .
  • Mass Spectrometry (MS) : To verify isotopic enrichment (e.g., distinguishing m/z shifts due to D3 labeling) .
  • Karl Fischer Titration : To quantify residual moisture, which is critical for stability studies .

Q. How does the dihydrochloride salt form influence solubility and stability compared to other salt forms?

  • Answer : The dihydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for in vitro assays requiring polar solvents. Stability is influenced by hygroscopicity; thus, storage in desiccated conditions (-20°C) is recommended. Comparative studies with hydrochloride salts (1:1 HCl ratio) show dihydrochloride forms may exhibit slower degradation under acidic conditions .

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound in pharmacokinetic studies?

  • Answer :

  • Internal Standards : Use isotopically distinct analogs (e.g., 13C-labeled versions) to avoid interference during MS analysis .
  • Dose Calibration : Account for potential kinetic isotope effects (KIEs) that may alter metabolic rates compared to non-deuterated Eluxadoline.
  • Control Groups : Include non-deuterated controls to validate assay specificity, as seen in DREADD ligand studies .
  • Sample Preparation : Use solid-phase extraction (SPE) to isolate the compound from plasma proteins, minimizing matrix effects .

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

  • Answer :

  • Forced Degradation Studies : Expose the compound to acidic (pH 1-3), neutral (pH 7), and alkaline (pH 10-12) conditions, followed by HPLC-UV/MS analysis to identify degradation products.
  • Statistical Modeling : Apply Arrhenius equations to predict shelf-life under different storage scenarios. For example, degradation at 40°C/75% RH can model accelerated stability .
  • Cross-Validation : Compare results with structurally similar dihydrochloride compounds (e.g., Bomedemstat dihydrochloride) to identify trends in pH-dependent instability .

Q. What methodologies are suitable for detecting isotopic impurities in this compound batches?

  • Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic clusters to detect impurities like non-deuterated or partially deuterated species (e.g., D1 or D2 forms).
  • Isotopic Ratio Analysis : Use calibration curves with certified reference standards to quantify deviations from the expected D3 ratio .
  • Nuclear Magnetic Resonance Deuterium Quadrupole Echo (DQE) Spectroscopy : Directly measures deuterium distribution in the molecular framework .

Q. How can researchers optimize in vivo studies to account for potential off-target effects of this compound?

  • Answer :

  • Receptor Binding Assays : Screen for cross-reactivity with related receptors (e.g., opioid or serotonin receptors) using competitive binding assays.
  • Metabolite Profiling : Use LC-MS/MS to identify metabolites and assess whether deuterium retention alters metabolic pathways.
  • Dose-Response Curves : Compare EC50 values between deuterated and non-deuterated forms to quantify KIEs, as demonstrated in DREADD ligand studies .

Methodological Resources

  • Stability Testing : Follow ICH Q1A guidelines for photostability, thermal, and humidity testing .
  • Synthesis Validation : Use COA (Certificate of Analysis) parameters, including HPLC purity (>99%), residual solvents (via GC), and elemental analysis .
  • Data Interpretation : Apply multivariate analysis to distinguish between experimental noise and genuine isotopic impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.